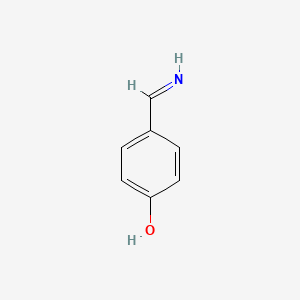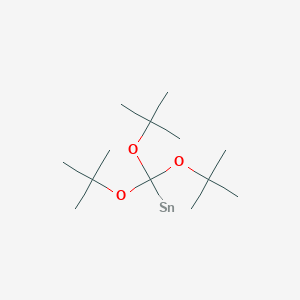
CID 78070418
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78070418 is a chemical compound with unique properties that have garnered attention in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78070418 involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes . The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, often employing advanced technologies and equipment to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78070418 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired outcomes, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to confirm their structure and properties.
Applications De Recherche Scientifique
CID 78070418 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the formation of complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and its role in drug development.
Industry: Applied in various industrial processes, including the production of pharmaceuticals and specialty chemicals
Mécanisme D'action
The mechanism of action of CID 78070418 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action help in understanding its potential therapeutic and industrial applications .
Comparaison Avec Des Composés Similaires
CID 78070418 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as cyclodextrins and their derivatives . The comparison focuses on the differences in their chemical behavior, applications, and effectiveness in various fields.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific domains Its unique properties and wide range of applications make it a valuable subject of research and development
Propriétés
Formule moléculaire |
C13H27O3Sn |
|---|---|
Poids moléculaire |
350.06 g/mol |
InChI |
InChI=1S/C13H27O3.Sn/c1-11(2,3)14-10(15-12(4,5)6)16-13(7,8)9;/h1-9H3; |
Clé InChI |
DPJKSWBIQMPHDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(OC(C)(C)C)(OC(C)(C)C)[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
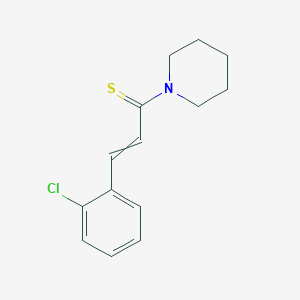

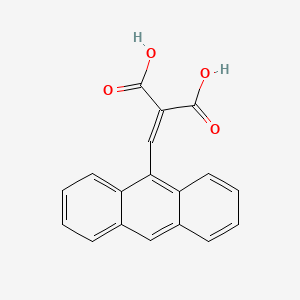

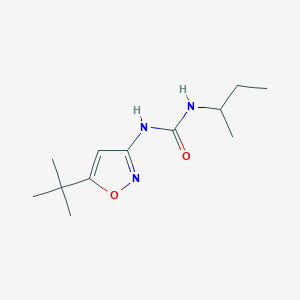
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)

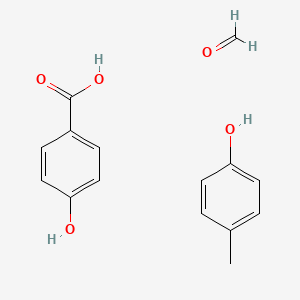
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)

